molecular formula C7H16ClNO2 B1373400 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride CAS No. 1086265-11-3

2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride

Cat. No.: B1373400
CAS No.: 1086265-11-3
M. Wt: 181.66 g/mol
InChI Key: YFDQYGOWWNOYRQ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride is an organic compound with a unique structure that includes an aminomethyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride typically involves the reaction of 2-ethylbutanoic acid with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate aminomethyl compound, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the aminomethyl group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary amines.

Scientific Research Applications

2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. Pathways involved may include metabolic processes and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminomethyl-substituted carboxylic acids and their derivatives. Examples are:

  • 2-(Aminomethyl)-2-methylpropanoic acid
  • 2-(Aminomethyl)-2-phenylpropanoic acid

Uniqueness

2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its combination of an aminomethyl group with a butanoic acid backbone makes it a versatile compound in both synthetic and biological contexts.

Properties

IUPAC Name

2-(aminomethyl)-2-ethylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-7(4-2,5-8)6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDQYGOWWNOYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086265-11-3
Record name 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride
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2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride
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Reactant of Route 4
2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride
Reactant of Route 5
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Reactant of Route 6
2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride

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